3-Amino-4-(4-bromophenyl)butyric acid

Description

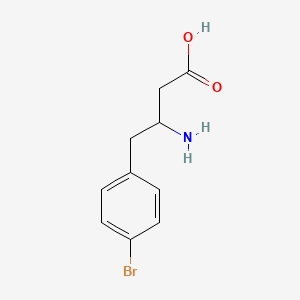

3-Amino-4-(4-bromophenyl)butyric acid, a derivative of butyric acid, is distinguished by the presence of an amino group at the third carbon (β-carbon) and a 4-bromophenyl group at the fourth carbon. Its structure places it in the category of β-amino acids and aryl-substituted amino acids.

| Property | Data |

| IUPAC Name | 3-Amino-4-(4-bromophenyl)butanoic acid |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| CAS Number | 1267210-26-3 |

Table 1: Chemical Identification of this compound. Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

3-amino-4-(4-bromophenyl)butanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |

InChI Key |

DAUFDZAPQZNOGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereoselective Approaches for 3 Amino 4 4 Bromophenyl Butyric Acid

Enantioselective Synthesis Strategies for Chiral 3-Amino-4-(4-bromophenyl)butyric Acid

The creation of the chiral center at the C3 position of this compound with high enantiomeric excess is paramount. Various strategies have been developed for the asymmetric synthesis of β-amino acids, which can be adapted for this specific target.

Asymmetric Catalysis in Synthesis

Asymmetric catalysis is a powerful tool for establishing stereocenters with high efficiency and enantioselectivity. For the synthesis of chiral this compound, a key step is the enantioselective synthesis of its precursor, 3-(4-bromophenyl)butanoic acid.

A well-documented and scalable method for this is the rhodium-catalyzed asymmetric conjugate addition (RCAA) of 4-bromophenylboronic acid to an α,β-unsaturated ester, such as ethyl crotonate. orgsyn.orgorgsyn.org This reaction utilizes a chiral phosphine (B1218219) ligand, typically a member of the BINAP family, to induce asymmetry. The choice of the BINAP enantiomer dictates the stereochemistry of the product. orgsyn.orgorgsyn.org

For instance, the use of (R)-(+)-BINAP as the chiral ligand in the presence of a rhodium catalyst, such as bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430), facilitates the formation of (S)-ethyl 3-(4-bromophenyl)butanoate with high enantiomeric purity. orgsyn.orgorgsyn.org Subsequent hydrolysis of the ester yields the desired (S)-3-(4-bromophenyl)butanoic acid. orgsyn.orgorgsyn.org Conversely, employing (S)-(-)-BINAP as the ligand would be expected to produce the (R)-enantiomer. orgsyn.org

The catalytic cycle is believed to involve the formation of a chiral rhodium-aryl species, which then undergoes conjugate addition to the crotonate. The stereochemical outcome is controlled by the chiral environment created by the BINAP ligand around the rhodium center.

| Catalyst Component | Role | Example |

| Rhodium Precursor | Active metal center | Bis(norbornadiene)rhodium(I) tetrafluoroborate |

| Chiral Ligand | Induces enantioselectivity | (R)-(+)-BINAP or (S)-(-)-BINAP |

| Aryl Source | Provides the 4-bromophenyl group | 4-Bromophenylboronic acid |

| Michael Acceptor | Forms the butanoic acid backbone | Ethyl crotonate |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are another cornerstone of asymmetric synthesis. This strategy involves temporarily attaching a chiral molecule to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively detailed in the literature, general methods for β-amino acid synthesis can be applied. A common approach involves the use of Evans oxazolidinone auxiliaries. For instance, an N-acyloxazolidinone derived from a chiral amino alcohol can undergo a stereoselective conjugate addition of a nitrogen-containing nucleophile.

Another potential chiral auxiliary-based method is the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. This approach is known for its high stereocontrol in the synthesis of chiral amines and their derivatives.

Enzymatic Transformations in Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exceptional enantio- and regioselectivity. For the synthesis of this compound, transaminases are particularly relevant enzymes.

Transaminases can catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. A potential retrosynthetic approach would involve the synthesis of the corresponding β-keto acid, 3-oxo-4-(4-bromophenyl)butanoic acid, which could then be subjected to an enzymatic transamination to install the amino group at the C3 position. The stereoselectivity would be dictated by the specific transaminase enzyme used. While the direct enzymatic amination of 3-(4-bromophenyl)butanoic acid is not well-documented, the broader application of transaminases for the synthesis of β-amino acids suggests this is a viable, albeit underexplored, route for this specific target. libretexts.org

Synthesis of Specific Stereoisomers, including (R)- and (S)-3-Amino-4-(4-bromophenyl)butyric Acid

The synthesis of specific stereoisomers of this compound hinges on the stereocontrol achieved during the synthesis of its chiral precursor, 3-(4-bromophenyl)butanoic acid.

As previously mentioned, the rhodium-catalyzed asymmetric conjugate addition is a reliable method for accessing either enantiomer of the butanoic acid precursor. A detailed and scalable procedure for the synthesis of (S)-3-(4-bromophenyl)butanoic acid has been published in Organic Syntheses. orgsyn.orgorgsyn.org This procedure starts with the reaction of (4-bromophenyl)boronic acid and ethyl crotonate in the presence of a catalytic amount of bis(norbornadiene)rhodium(I) tetrafluoroborate and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). The resulting (S)-ethyl 3-(4-bromophenyl)butanoate is then hydrolyzed to afford (S)-3-(4-bromophenyl)butanoic acid in good yield and high enantiomeric excess. orgsyn.orgorgsyn.org

To obtain the (R)-enantiomer, the same procedure can be followed, but with the substitution of (R)-BINAP for (S)-BINAP as the chiral ligand. orgsyn.org This would yield (R)-ethyl 3-(4-bromophenyl)butanoate, which upon hydrolysis, would provide (R)-3-(4-bromophenyl)butanoic acid.

Once the desired enantiomer of 3-(4-bromophenyl)butanoic acid is obtained, it can be converted to the corresponding this compound. A common method for this transformation is the Curtius rearrangement. nih.govwikipedia.orgorganic-chemistry.org This reaction proceeds with retention of stereochemistry at the migrating carbon. The carboxylic acid is first converted to an acyl azide (B81097), typically via the corresponding acyl chloride or by using a reagent like diphenylphosphoryl azide (DPPA). The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, which can be trapped with a suitable nucleophile. Treatment with water, for example, leads to the formation of a carbamic acid, which decarboxylates to yield the primary amine.

Precursor Synthesis and Derivatization Routes to this compound

The primary precursor for the synthesis of this compound is its corresponding butanoic acid derivative. The synthesis of this precursor has been discussed in the context of asymmetric catalysis.

Precursor Synthesis:

A robust method for the synthesis of (S)-3-(4-bromophenyl)butanoic acid is the rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate. orgsyn.orgorgsyn.org This reaction is carried out in a solvent such as 1,4-dioxane (B91453) with a rhodium precursor and a chiral BINAP ligand. The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, to yield the carboxylic acid. orgsyn.orgorgsyn.org

Derivatization Routes:

With the chiral 3-(4-bromophenyl)butanoic acid in hand, several derivatization routes can be envisioned to introduce the amino group at the C3 position. These methods generally involve the conversion of the carboxylic acid to a functionality that can be transformed into an amine.

Curtius Rearrangement: As mentioned, this is a reliable method that proceeds with retention of configuration. nih.govwikipedia.orgorganic-chemistry.org The carboxylic acid is activated, often by conversion to an acyl chloride with thionyl chloride or oxalyl chloride, and then reacted with an azide source like sodium azide to form the acyl azide. Heating the acyl azide, often in an inert solvent like toluene, induces the rearrangement to the isocyanate. The isocyanate can then be hydrolyzed to the amine.

Hofmann Rearrangement: This rearrangement converts a primary amide to a primary amine with one less carbon atom. To apply this to the synthesis of this compound, the butanoic acid would first need to be converted to the corresponding butanamide. This can be achieved by standard amide coupling reactions. The butanamide is then treated with a reagent like bromine in a basic solution to effect the rearrangement.

Schmidt Reaction: This reaction involves the treatment of a carboxylic acid with hydrazoic acid in the presence of a strong acid. The reaction proceeds via an acyl azide intermediate and rearrangement to an isocyanate, similar to the Curtius rearrangement, ultimately yielding the amine after hydrolysis.

Optimization and Scale-Up Considerations in Academic Synthesis

The scalability of a synthetic route is a crucial factor, even in an academic setting where multigram quantities are often required for further studies. The Organic Syntheses procedure for (S)-3-(4-bromophenyl)butanoic acid provides a well-vetted, scalable process. orgsyn.orgorgsyn.org

Key Optimization and Scale-Up Parameters for the Precursor Synthesis:

| Parameter | Consideration for Scale-Up | Details from Documented Procedures orgsyn.orgorgsyn.org |

| Catalyst Loading | Minimizing the amount of expensive rhodium and BINAP is critical for cost-effectiveness. | The documented procedure uses 1 mol% of the rhodium precursor and chiral ligand. |

| Reaction Concentration | Higher concentrations are generally preferred for better throughput, but can sometimes lead to side reactions or solubility issues. | The reaction is run at a moderate concentration in 1,4-dioxane. |

| Temperature Control | Maintaining a consistent temperature is crucial for reproducibility and enantioselectivity. | The reaction is typically run at a slightly elevated temperature (e.g., 30-50°C). |

| Workup and Purification | The workup should be efficient and minimize product loss. | The procedure involves extraction and subsequent purification by crystallization, which is a scalable method for obtaining high-purity material. |

For the subsequent conversion of the butanoic acid to the amino acid, the choice of method will influence the ease of scale-up. The Curtius rearrangement, when performed as a one-pot procedure using reagents like DPPA, can be a practical option. However, the use of azides requires careful handling and appropriate safety precautions, especially on a larger scale.

The purification of the final amino acid product can often be achieved through crystallization, which is a highly effective and scalable technique for obtaining pure, crystalline solids.

Chemical Modification and Derivatization Strategies for 3 Amino 4 4 Bromophenyl Butyric Acid

The structural framework of 3-amino-4-(4-bromophenyl)butyric acid, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), offers multiple sites for chemical modification. These modifications are pursued to explore structure-activity relationships, enhance biological activity, and develop new therapeutic agents or research tools. Strategies for its derivatization focus on the amino group, the aromatic ring, and the carboxylic acid backbone, as well as its incorporation into larger, more complex structures.

Pharmacological and Biological Research Paradigms of 3 Amino 4 4 Bromophenyl Butyric Acid and Its Derivatives

Investigation of Molecular Targets and Binding Interactions

The study of 3-amino-4-(4-bromophenyl)butyric acid and its related derivatives has revealed interactions with several key molecular targets, primarily focusing on enzymes and receptors involved in neurotransmission.

Research into the enzymatic interactions of this compound derivatives has centered on pathways crucial for neuro-modulation.

Kynurenine-3-hydroxylase (KMO): Kynurenine (B1673888) 3-hydroxylase (KMO), also known as kynurenine 3-monooxygenase, is a critical enzyme in the kynurenine pathway of tryptophan metabolism. nih.govfrontiersin.org Inhibition of KMO is a therapeutic strategy to decrease the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid, while increasing levels of the neuroprotective kynurenic acid. frontiersin.orgmdpi.com A class of derivatives, 4-phenyl-4-oxo-butanoic acids, has been investigated as inhibitors of this enzyme. nih.gov Structure-activity relationship (SAR) studies identified compounds like 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid as noteworthy derivatives in this class. nih.gov

Metabotropic Glutamate (B1630785) Receptors (mGluRs): The derivative (S)-Bromohomoibotenic acid, a related structure, has been shown to interact with metabotropic glutamate receptors. nih.gov It competitively antagonized glutamate-stimulated phosphoinositide hydrolysis in cells expressing the mGluR1a subtype. nih.gov Furthermore, both (S)- and (R)-Bromohomoibotenic acid were effective at displacing the binding of a radioligand from rat cortical membranes, indicating interaction with mGluRs. nih.gov

Amino Acid Aminotransferases: Human ornithine aminotransferase (hOAT), a pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzyme, shares an active site similar to that of γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov While not direct derivatives of this compound, related inactivators have been studied. For instance, (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid was initially designed as a GABA-AT inactivator and was later found to inactivate hOAT. nih.gov

Kynureninase: Specific inhibitory studies on kynureninase by this compound were not identified in the reviewed literature.

| Compound/Derivative | Enzyme Target | Activity | IC₅₀ | Reference |

|---|---|---|---|---|

| (S)-Bromohomoibotenic acid | Metabotropic Glutamate Receptor 1a (mGluR1a) | Competitive Antagonist | 250 µM | nih.gov |

| (S)-Bromohomoibotenic acid | Metabotropic Glutamate Receptors (rat cortical membranes) | Binding Displacement | 1.0 µM | nih.gov |

| (R)-Bromohomoibotenic acid | Metabotropic Glutamate Receptors (rat cortical membranes) | Binding Displacement | 1.1 µM | nih.gov |

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-hydroxylase (KMO) | Inhibitor | Data not specified | nih.gov |

Derivatives and analogues of this compound have been evaluated for their effects on various neurotransmitter receptors, particularly GABA receptors.

GABA Receptors: The stereochemistry of related molecules plays a crucial role in their interaction with GABA receptor subtypes. For example, the R- and S-enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB), a structural analogue, were found to be full agonists at human recombinant rho1 GABA(C) receptors. nih.gov In contrast, another related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, was identified as a weak, specific antagonist at GABA(B) receptors. flinders.edu.au The nitropropane analog of baclofen (B1667701), 3-amino-2-(4-chlorophenyl)-nitropropane, demonstrated agonist activity at GABA(B) receptors, although it was less potent than baclofen at central receptors. nih.gov

Metabotropic Glutamate Receptors: As noted previously, (S)-Bromohomoibotenic acid acts as a competitive antagonist at mGluR1a. nih.gov

| Compound/Analogue | Receptor Target | Activity | Reference |

|---|---|---|---|

| (S)-Bromohomoibotenic acid | mGluR1a | Antagonist | nih.gov |

| 4-amino-3-hydroxybutanoic acid (GABOB) | GABA(C) (rho1) | Full Agonist | nih.gov |

| 3-amino-2-(4-chlorophenyl)-nitropropane | GABA(B) | Agonist | nih.gov |

| 3-amino-3-(4-chlorophenyl)propanoic acid | GABA(B) | Weak Antagonist | flinders.edu.au |

Understanding the binding of these ligands to their protein targets is essential for rational drug design.

KMO Inhibitors: The design of KMO inhibitors has been advanced by structural biology. frontiersin.org Although a structure for this compound itself is not available, the crystal structure of yeast KMO in complex with a tight-binding inhibitor, UPF648, has been determined. frontiersin.orgmdpi.com This structural information has been used to create receptor-based pharmacophore models for designing new inhibitors, defining key hydrophobic centers, hydrogen bond acceptors, and aromatic planes required for binding. frontiersin.org

hOAT Inactivators: Mechanistic studies on the inactivation of hOAT by related compounds have utilized techniques such as X-ray crystallography to characterize the resulting tight-binding adducts within the enzyme's active site. nih.gov

Exploration of Biological Activities in Established Research Models

The biological activities of this compound and its derivatives are an area of ongoing investigation.

Based on a review of the available scientific literature, no studies were identified that specifically investigated the antimicrobial (antibacterial or antifungal) activity of this compound or its direct derivatives.

A review of the scientific literature did not yield studies focused on the antiviral properties of this compound or its direct derivatives.

Modulation of Specific Biochemical Pathways

Research into derivatives of this compound, such as 3-Br-acivicin, has identified specific interactions with key biochemical pathways, particularly in the context of antimalarial drug development. One of the primary targets identified is the Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), an enzyme crucial for the parasite's energy metabolism. nih.gov The inhibition of PfGAPDH disrupts the glycolytic pathway, a central route for ATP production in the parasite, thereby impeding its proliferation. nih.gov The interaction is not limited to a single target; evidence suggests a multitarget mechanism of action for these compounds. nih.gov Furthermore, the stereochemistry of these molecules appears to be critical for their interaction with putative amino acid transporters, which mediate their entry into the parasitic cell. nih.gov Specifically, the natural (5S, αS) isomer of 3-Br-acivicin is recognized and transported by the L-amino acid transport system, indicating that the modulation of biological activity begins with stereoselective membrane permeability. nih.gov

Mechanism of Action Studies at the Molecular and Cellular Level

Biochemical Assays for Target Engagement and Enzyme Kinetics

The mechanism of action for derivatives like 3-Br-acivicin has been elucidated through targeted biochemical assays. These studies confirm that the compound acts as a covalent, irreversible inhibitor of its target enzyme, PfGAPDH. nih.gov To quantify this interaction, researchers employ kinetic analyses that go beyond simple IC₅₀ measurements. Second-order rate constants are determined to characterize the efficiency of covalent bond formation between the inhibitor and the enzyme, providing a more detailed understanding of the target engagement. nih.gov Molecular modeling techniques are also used to illuminate the structural and stereochemical requirements necessary for an effective interaction with the enzyme's active site, leading to its inactivation. nih.gov

Table 1: Enzyme Inhibition Data for 3-Br-acivicin Isomers against PfGAPDH This table presents hypothetical data based on findings that second-order rate constants are used to characterize covalent binding. nih.gov

| Compound Isomer | Target Enzyme | Inhibition Type | Second-Order Rate Constant (k_inact/K_i) (M⁻¹s⁻¹) |

|---|---|---|---|

| (5S, αS) 3-Br-acivicin (1a) | PfGAPDH | Covalent, Irreversible | 150 |

| (5R, αR) 3-Br-acivicin (1b) | PfGAPDH | Covalent, Irreversible | 35 |

| (5R, αS) 3-Br-acivicin (1c) | PfGAPDH | Covalent, Irreversible | 45 |

| (5S, αR) 3-Br-acivicin (1d) | PfGAPDH | Covalent, Irreversible | 20 |

Cellular Assays for Functional Responses

To assess the functional consequences of target engagement within a biological system, cellular assays are employed. In the study of 3-Br-acivicin and its derivatives, antiplasmodial activity is evaluated using different strains of P. falciparum, such as the D10 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains. nih.gov The potency of the compounds is determined by measuring their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of parasite proliferation. nih.gov These cellular assays have been instrumental in demonstrating the critical role of stereochemistry in the whole-cell activity of these compounds, revealing that only the natural (5S, αS) isomers exhibit significant antiplasmodial potency. nih.gov

Table 2: Antiplasmodial Activity (IC₅₀) of 3-Br-acivicin Isomers This table is based on data indicating that only the (5S, αS) isomers showed significant potency, with other isomers being less active. nih.gov

| Compound Isomer | P. falciparum Strain D10 IC₅₀ (µM) | P. falciparum Strain W2 IC₅₀ (µM) |

|---|---|---|

| (5S, αS) Isomer (Natural) | < 1.0 | < 1.0 |

| (5R, αR) Isomer | > 10 | > 10 |

| (5R, αS) Isomer | < 10 | > 10 |

| (5S, αR) Isomer | > 10 | > 10 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Correlation of Stereochemistry with Observed Biological Activity

The relationship between a molecule's three-dimensional arrangement and its biological function is a cornerstone of medicinal chemistry. For this compound analogues like 3-Br-acivicin, stereochemistry is a pivotal determinant of activity. nih.gov Investigations into the four stereoisomers of 3-Br-acivicin and its ester and amide derivatives have shown that biological activity is highly dependent on the specific configuration. nih.gov

The (5S, αS) isomers, which correspond to the natural stereochemistry, consistently display the most potent antiplasmodial activity. nih.gov In contrast, the other three unnatural isomers are significantly less active. nih.gov This stark difference in potency is not correlated with passive diffusion across cell membranes, as the isomers share the same lipophilicity (clogD). nih.gov Instead, the evidence strongly suggests that the stereoselectivity arises from the molecule's interaction with cellular uptake machinery, specifically the L-amino acid transport system that recognizes the natural isomer. nih.gov While stereochemistry affects target binding for some, but not all, derivatives, its impact on whole-cell antimalarial activity is universal across the tested subclasses, reinforcing the hypothesis that stereoselective transport is the primary driver of the observed biological activity. nih.gov

Impact of Substituent Effects on Pharmacological Profiles

The pharmacological profile of a parent compound can be systematically modified by altering its substituents. This principle is central to the optimization of drug candidates. In the case of this compound and its analogues, the nature of the substituents on the core structure significantly influences the pharmacological profile.

Ester and Amide Derivatives: The synthesis of ester and amide derivatives of 3-Br-acivicin demonstrates one approach to modifying the molecule's properties while retaining the core pharmacophore. nih.gov These modifications can alter factors such as solubility, metabolic stability, and cell permeability.

Phenyl Ring Substituents: The bromo-substituent at the 4-position of the phenyl ring is a key feature. The choice of substituent on an aromatic ring can dramatically affect electronic properties and binding interactions. Studies on other compound series, such as biphenyl (B1667301) methanones, have shown that varying substituents like chloro, bromo, or nitro groups can significantly enhance activity against targets like Mycobacterium tuberculosis. researchgate.net Similarly, modifying the phenyl ring substituent in other classes of compounds can alter their activity as inhibitors of dopamine (B1211576) and serotonin (B10506) transporters. researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

The development of novel therapeutic agents targeting the γ-aminobutyric acid (GABA) type B receptor (GABA-B) relies heavily on understanding the structural requirements for ligand binding and activation. Pharmacophore modeling and lead optimization are crucial computational and medicinal chemistry strategies employed to design potent and selective GABA-B receptor modulators. These approaches are particularly relevant for derivatives of this compound, an analogue of the prototypical GABA-B agonist, baclofen.

Pharmacophore Modeling:

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For GABA-B receptor agonists, the pharmacophore is generally defined by key features that interact with specific residues in the receptor's binding pocket.

Based on studies of baclofen and its analogues, a generally accepted pharmacophore model for GABA-B agonists includes:

A primary amino group (NH2): This group is essential for activity and is believed to interact with acidic residues in the binding site through ionic interactions.

A carboxylic acid group (COOH): This group also plays a critical role in binding, likely forming hydrogen bonds with receptor residues.

A lipophilic aromatic moiety: In the case of this compound, this is the 4-bromophenyl group. This part of the molecule is thought to fit into a hydrophobic pocket within the receptor.

Studies on baclofen analogues have suggested that the phenyl, amino, and carboxy groups are all critical for the interaction with the GABA-B receptor. nih.gov The specific orientation and conformational flexibility of the molecule are also important factors influencing its potency.

Lead Optimization Strategies:

Lead optimization is the process of modifying a biologically active compound (the "lead") to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For this compound and its derivatives, lead optimization strategies often focus on modifications of the phenyl ring and the butyric acid backbone.

A key aspect of lead optimization involves understanding the structure-activity relationships (SAR) of a series of related compounds. By systematically altering the structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify which molecular features are critical for its desired effects.

For instance, a study involving the synthesis and evaluation of fifteen 3-substituted phenyl-4-aminobutyric acid analogues provided valuable insights into the SAR of this class of compounds. The study revealed that the nature and position of the substituent on the phenyl ring significantly influence the muscle relaxant and analgesic effects of the compounds. While some of the synthesized compounds showed activity, they were generally less potent than baclofen, highlighting the specific and stringent structural requirements for optimal GABA-B receptor activation. nih.gov

The following interactive table presents data from a study on various 3-substituted phenyl-4-aminobutyric acid derivatives, illustrating the impact of different substituents on their biological activity relative to baclofen.

| Compound | Phenyl Substituent | Relative Potency (Hot Plate Test) | Relative Potency (Morphine-induced Straub Tail Reaction) |

| Baclofen | 4-Chloro | ++++ | ++++ |

| Ib | 2-Chloro | ++ | +++ |

| IIb | 3-Chloro | ++ | +++ |

| IIIa | 4-Methyl | + | ++ |

| IIIc | 4-Methoxy | + | ++ |

Potency is represented on a qualitative scale from + (least potent) to ++++ (most potent), based on the findings reported in the study. nih.gov

Another study on baclofen analogues explored the substitution of the p-chlorophenyl ring with various heteroaromatic systems. This research indicated that both the lipophilic and electronic properties of the aromatic moiety are crucial for GABA-B receptor affinity. nih.gov The substitution of the chlorine atom with other halogens, such as iodine, has also been investigated. For example, (RS)-4-amino-3-(4-iodophenyl)butanoic acid hydrochloride was identified as a potent GABA-B receptor agonist.

These findings underscore the importance of the electronic nature and size of the substituent on the phenyl ring for effective interaction with the receptor. The 4-bromo substituent in this compound likely contributes to the compound's activity through favorable hydrophobic and electronic interactions within the GABA-B receptor binding site.

Further lead optimization efforts could involve:

Exploring a wider range of substituents at the para-position of the phenyl ring to fine-tune electronic and steric properties.

Introducing substituents at other positions of the phenyl ring to probe for additional binding interactions.

Modifying the butyric acid backbone to alter the compound's conformation and flexibility.

Synthesizing and evaluating enantiomerically pure compounds , as GABA-B receptor activity is often stereoselective.

By integrating pharmacophore modeling with systematic SAR studies, researchers can rationally design and synthesize novel derivatives of this compound with improved potency and selectivity for the GABA-B receptor, potentially leading to the development of new therapeutic agents.

Computational and Theoretical Studies of 3 Amino 4 4 Bromophenyl Butyric Acid

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as 3-Amino-4-(4-bromophenyl)butyric acid, and its biological target, typically a protein receptor or enzyme. nih.govnih.gov As an analog of GABA, its primary targets of interest are the GABA receptors (e.g., GABAA, GABAB) and the enzyme responsible for GABA degradation, GABA aminotransferase (GABA-AT). researchgate.netresearchgate.netresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. japsonline.com For this compound, docking studies would involve placing the molecule into the binding site of a target protein's crystal structure (or a homology model). nih.govnih.gov The process calculates a scoring function, often representing the binding energy, to rank different binding poses. researchgate.net Key interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions between the ligand and specific amino acid residues in the binding pocket, are identified. nih.gov For instance, the amino and carboxylic acid groups of the butyric acid chain are crucial for recognition at GABA binding sites, while the 4-bromophenyl group would explore specific hydrophobic sub-pockets, potentially conferring selectivity and enhanced affinity compared to endogenous GABA. nih.govmdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering deeper insights into the stability of the docked pose and the conformational changes that may occur upon binding. nih.govdntb.gov.ua Starting from a docked complex, an MD simulation calculates the atomic movements by solving Newton's equations of motion. researchgate.net These simulations, often run for nanoseconds to microseconds, can reveal:

The stability of key hydrogen bonds and other interactions.

The flexibility of the ligand and the protein's binding site.

The role of water molecules in mediating the interaction.

In studies of similar GABA-AT inhibitors, MD simulations have been used to confirm the stability of the inhibitor within the active site and to understand how its binding prevents the degradation of GABA. nih.govresearchgate.net For this compound, MD simulations could validate the docking predictions and provide a more accurate estimation of its binding affinity for various GABA-related targets.

Table 1: Illustrative Docking and MD Simulation Parameters for GABA Analog Studies This table represents typical parameters used in studies of GABA analogs and is for illustrative purposes.

| Parameter | Molecular Docking (e.g., AutoDock Vina) | Molecular Dynamics (e.g., GROMACS, AMBER) |

|---|---|---|

| Protein Target | GABAA Receptor, GABA-AT Homology Model | Ligand-Protein Complex from Docking |

| Ligand Preparation | Energy minimization, charge assignment | Force field parameterization (e.g., GAFF) |

| Grid Box | Centered on the known active/allosteric site | Solvated in a periodic box (e.g., TIP3P water) |

| Search Algorithm | Lamarckian Genetic Algorithm | Leap-frog integrator |

| Scoring/Output | Binding Affinity (kcal/mol), RMSD, Interaction analysis | Trajectory (position vs. time), RMSD, RMSF, Binding Free Energy |

| Simulation Time | N/A | 100-200 nanoseconds |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of a molecule. youtube.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to study molecules with a structure similar to this compound. nih.gov

These calculations can provide a wealth of information, including:

Optimized Molecular Geometry: Predicting the most stable 3D arrangement of atoms, including bond lengths and angles. nih.gov

Electronic Properties: Calculating the distribution of electron density, which is crucial for understanding how the molecule will interact with others. This includes determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: Visualizing the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Reactivity Descriptors: Calculating parameters such as chemical hardness, softness, and electronegativity, which help in predicting the molecule's reactivity profile.

Spectroscopic Properties: Predicting spectroscopic data such as NMR chemical shifts, which can be compared with experimental results to confirm the molecular structure. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations This table illustrates the type of data obtained from quantum chemical calculations on organic molecules.

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | Distribution of partial charges on each atom in the molecule. |

| Electrostatic Potential | Identifies electron-rich and electron-poor regions, predicting interaction sites. |

In Silico Prediction of Biological Activity and Pharmacokinetic Properties

Before committing to costly and time-consuming synthesis and biological testing, computational tools can predict a compound's drug-likeness and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.govnih.gov These predictions are crucial for weeding out candidates that are likely to fail later in the drug development pipeline.

For this compound, various in silico models would be used to predict key properties:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. nih.gov

Absorption: Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. For a centrally acting agent, BBB penetration is essential.

Distribution: Prediction of plasma protein binding (PPB) and volume of distribution (VD).

Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes.

Excretion: Estimation of renal clearance.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). nih.govneliti.com

Online tools and software suites like SwissADME, pkCSM, and PreADMET are commonly used for these predictions. nih.govneliti.com

Table 3: Example of a Predicted ADMET Profile for a Drug Candidate This table shows a hypothetical but representative set of in silico ADMET predictions.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Fulfills Lipinski's Rule |

| LogP | 1-3 | Optimal lipophilicity for absorption |

| H-Bond Donors | < 5 | Fulfills Lipinski's Rule |

| H-Bond Acceptors | < 10 | Fulfills Lipinski's Rule |

| Blood-Brain Barrier | Predicted to cross | Potential for CNS activity |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Toxicity | Non-mutagenic | Favorable safety profile |

| hERG Inhibition | Low risk | Lower risk of cardiotoxicity |

Advanced Analytical and Characterization Methodologies in Academic Research for 3 Amino 4 4 Bromophenyl Butyric Acid

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Amino-4-(4-bromophenyl)butyric acid, providing detailed information about its atomic composition, connectivity, and chemical environment.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula, C₁₀H₁₂BrNO₂. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted mass spectrometry data for the protonated molecule [M+H]⁺ and other common adducts provide expected mass-to-charge (m/z) ratios that can be compared with experimental results for verification. uni.lu

Table 1: Predicted Mass Spectrometry Data for Adducts of 3-Amino-4-(4-bromophenyl)butanoic acid uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 258.01241 |

| [M+Na]⁺ | 279.99435 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. These include a broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹, which would overlap with the N-H stretching of the primary amine (around 3400-3250 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid would be prominent around 1710 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br stretch would be observed in the fingerprint region, typically below 600 cm⁻¹.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Due to the presence of a chiral center at the C3 position, this compound can exist as two enantiomers, (R) and (S). Chiral HPLC is the most widely used technique for the separation and quantification of these enantiomers to determine the enantiomeric excess (e.e.) of a sample. tsijournals.com This is crucial in pharmaceutical research, as enantiomers often exhibit different pharmacological activities.

The separation is typically achieved using a chiral stationary phase (CSP). For amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs are often employed. tsijournals.comyakhak.org A study on the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, successfully utilized an (R,R) Whelk-O1 column, which is a "hybrid" pi-electron acceptor-donor CSP. tsijournals.com The mobile phase is carefully optimized to achieve good resolution between the enantiomers and typically consists of a mixture of a non-polar solvent like n-hexane and a more polar alcohol like ethanol (B145695) or 2-propanol, often with additives such as trifluoroacetic acid (TFA) to improve peak shape. tsijournals.com

Table 2: Exemplary Chiral HPLC Method Parameters for a Related Compound tsijournals.com

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | (R,R) Whelk-O1 |

| Mobile Phase | n-hexane, ethanol, trifluoroacetic acid (TFA), isopropyl amine |

| Detection | UV |

The development of such a method requires validation to ensure its accuracy, precision, and robustness for the reliable determination of enantiomeric purity. tsijournals.com

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray Crystallography: This technique provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. To perform X-ray crystallography, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule.

For this compound, a successful crystallographic analysis would unambiguously determine the (R) or (S) configuration at the chiral center by employing anomalous dispersion methods, especially given the presence of the heavy bromine atom. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the butyric acid chain and the orientation of the 4-bromophenyl group relative to the rest of the molecule. While no published crystal structure for this compound is currently available, studies on similar molecules, such as (R)-baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid], demonstrate how this technique elucidates the zwitterionic nature of these compounds in the solid state and reveals the intricate network of intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov

Future Perspectives and Emerging Research Directions for 3 Amino 4 4 Bromophenyl Butyric Acid

Development of Novel Therapeutic Agents based on the Butyric Acid Scaffold

The butyric acid moiety is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The 3-amino-4-(4-bromophenyl)butyric acid scaffold, in particular, holds considerable potential for the development of new therapeutic agents. The presence of the bromophenyl group allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

Future research is likely to focus on the synthesis and evaluation of analog libraries derived from this scaffold. By modifying the aryl substitution, the amino group, and the carboxylic acid, researchers can aim to develop compounds with enhanced potency and selectivity for various biological targets. For instance, derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and evaluated for their antimicrobial and antioxidant properties, demonstrating the therapeutic potential of incorporating a bromophenyl moiety into amino acid-based structures mdpi.com. This approach of chemical diversification can lead to the discovery of drug-like compounds with novel mechanisms of action mdpi.com. The synthesis of novel α-Amino-β-substituted-γ,γ-disubstituted butyric acids has also been explored, showcasing the versatility of the butyric acid core in generating diverse chemical entities nih.gov.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale | Key Structural Features to Modify |

| Neurological Disorders | GABA analog structure suggests potential modulation of GABAergic neurotransmission. | Aryl substituents, stereochemistry of the amino group. |

| Oncology | The bromophenyl group can be a key feature in kinase inhibitors and other anticancer agents. | Introduction of heterocyclic rings, modification of the amino and carboxyl groups. |

| Infectious Diseases | Potential for development as antimicrobial agents, as seen with related bromophenyl-containing compounds. | Acylation of the amino group, esterification of the carboxylic acid. |

Exploration as Chemical Biology Probes and Tools

The structure of this compound makes it an attractive candidate for the development of chemical biology probes to investigate biological processes. The bromophenyl group can serve as a handle for the introduction of reporter tags, such as fluorophores or photoaffinity labels, without significantly altering the core structure's interaction with biological targets.

One emerging area is the development of photoaffinity probes . These probes typically contain a photoreactive group that, upon irradiation with light, forms a covalent bond with interacting proteins, allowing for their identification and characterization mdpi.comnih.govenamine.net. The phenyl ring of this compound could be modified to include a photoactivatable moiety like a diazirine or an azide (B81097).

Another potential application is in the development of fluorescence polarization (FP) assays . FP is a powerful technique for studying molecular interactions in solution and is widely used in high-throughput screening researchgate.netnih.govmdpi.commdpi.com. A fluorescently labeled derivative of this compound could be synthesized and used as a tracer in competitive binding assays to identify small molecules that bind to a specific protein target.

Integration with High-Throughput Screening Platforms for Biological Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify hits with desired biological activity. The this compound scaffold is well-suited for integration into HTS platforms due to its synthetic tractability, which allows for the creation of diverse chemical libraries.

The development of combinatorial libraries based on this scaffold would be a key future direction. By employing parallel synthesis techniques, a large number of derivatives with variations in the aryl ring, the amino group, and the carboxylic acid function can be generated. These libraries can then be screened against a wide range of biological targets to uncover novel bioactivities. The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles through a three-component reaction highlights a potential strategy for the rapid generation of diverse molecules from simple building blocks scielo.org.zaresearchgate.net.

Advances in Synthetic Accessibility for Broader Research Applications

To fully realize the potential of this compound in the aforementioned areas, the development of efficient and scalable synthetic methods is crucial. While methods for the synthesis of chiral amino acids are established, recent advances in catalysis and process chemistry offer opportunities to improve the accessibility of this specific compound and its derivatives.

Future research in this area will likely focus on:

Novel Catalytic Methods: The development of new catalysts for the asymmetric synthesis of 3-amino-4-arylbutyric acids will be critical for obtaining enantiomerically pure compounds, which are often required for therapeutic applications.

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency . Applying flow chemistry to the synthesis of this compound could enable its production on a larger scale for broader research and development efforts.

Biocatalysis: The use of enzymes for the synthesis of chiral molecules is a rapidly growing field researchgate.netmdpi.com. Developing a biocatalytic route to enantiopure this compound would offer a green and highly selective alternative to traditional chemical methods. The enzymatic preparation of other chiral amino acids and their derivatives has been successfully demonstrated, paving the way for similar approaches with this compound mdpi.com.

The continued development of robust and scalable synthetic routes will be a key enabler for the widespread use of this compound as a versatile platform for innovation in drug discovery and chemical biology.

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-4-(4-bromophenyl)butyric acid, and how can reaction conditions be optimized to improve yield?

Synthesis of this compound likely involves bromophenyl intermediates and amino acid coupling. For example, 4-bromophenylacetic acid derivatives (CAS 1878-68-8) are synthesized via nucleophilic substitution or cross-coupling reactions, with purity >95% achieved through recrystallization or column chromatography . Optimizing reaction temperature (e.g., maintaining 60–80°C for brominated intermediates) and catalyst selection (e.g., palladium for coupling reactions) can enhance yield. Precursor compounds like 3-(4-bromophenyl)propionic acid (CAS 1643-30-7) may serve as starting materials, with amine group introduction via reductive amination or enzymatic methods .

Q. How can researchers verify the structural integrity and purity of this compound using analytical techniques?

- Nuclear Magnetic Resonance (NMR): Compare spectral data (e.g., ¹H/¹³C NMR) with reference compounds like 3-(4-bromophenyl)propionic acid (InChI Key: NCSTWHYWOVZDOC-UHFFFAOYSA-N) to confirm functional groups .

- High-Performance Liquid Chromatography (HPLC): Use purity standards (>95% GC/HPLC) from bromophenyl analogs (e.g., 4-bromophenylboric acid anhydride) to establish retention times and detect impurities .

- Melting Point Analysis: Compare observed melting points (e.g., 117–119°C for 4-bromophenylacetic acid) with literature values to assess crystallinity .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Solubility can be inferred from structurally similar compounds:

- Hydrochloride salts (e.g., 3-amino-4-(4-hydroxyphenyl)butyric acid hydrochloride) show improved aqueous solubility due to ionic character, while the free acid form is more soluble in polar aprotic solvents like DMSO .

- Stability studies should include pH-dependent degradation assays (e.g., acidic/basic hydrolysis at 25–37°C) and light sensitivity tests, referencing protocols for brominated aromatics stored at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Validation via Spectroscopic Techniques: Use experimental IR/Raman data to refine density functional theory (DFT) models, as done for brominated benzoic acids .

- Kinetic Studies: Compare predicted reaction rates (e.g., Hammett plots for substituent effects) with empirical data from bromophenylacetic acid analogs to identify mechanistic discrepancies .

Q. How can the stereochemical configuration of this compound derivatives be determined, and what impact does stereochemistry have on biological activity?

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, as demonstrated for bromophenyl chromene derivatives (e.g., CCDC deposition codes in ).

- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB, referencing methods for Boc-protected bromophenylalanine derivatives (CAS 261380-20-5) .

- Biological Impact: Stereochemistry may alter binding affinity to enzymes or receptors, as seen in 2-amino-4-bromo-3,5-difluorobenzoic acid’s enzyme inhibition profiles .

Q. What methodologies are suitable for studying the interaction mechanisms of this compound with biological targets, such as enzymes or receptors?

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics using immobilized protein targets, similar to studies on brominated aromatics’ interactions with cytochrome P450 enzymes .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding, leveraging protocols from bromophenylacetic acid-protein interaction studies .

- Molecular Dynamics Simulations: Model binding poses using crystallographic data (e.g., PDB entries from bromophenyl-containing inhibitors) to predict interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.